molecular formula C6H10 B15497121 2,3-Hexadiene CAS No. 592-49-4

2,3-Hexadiene

Cat. No.: B15497121
CAS No.: 592-49-4
M. Wt: 82.14 g/mol
InChI Key: DPUXQWOMYBMHRN-UHFFFAOYSA-N
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Description

2,3-Hexadiene (CAS 592-49-4) is an allene hydrocarbon with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol. Its IUPAC name reflects the conjugated double bonds between carbons 2 and 3. The compound’s structure confers unique electronic and steric properties, distinguishing it from mono- or isolated dienes. Key identifiers include the InChIKey DPUXQWOMYBMHRN-UHFFFAOYSA-N and a density of approximately 0.714 g/mL (for comparison, 1,3-hexadiene shares the same molecular formula but differs in double-bond positioning) .

Properties

CAS No.

592-49-4

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3,6H,4H2,1-2H3

InChI Key

DPUXQWOMYBMHRN-UHFFFAOYSA-N

Canonical SMILES

CCC=C=CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Substituted Dienes

Structural Isomers of Hexadiene

1,3-Hexadiene (CAS 592-48-3)
  • Structure : Isolated double bonds at positions 1 and 3.
  • Thermodynamics : Lower heat capacity (Cp,gas ≈ 172.56–230.98 J/mol·K) compared to 2,3-hexadiene due to reduced conjugation .
  • Market Applications : Used in polymer synthesis and specialty chemicals, with a 2025 market report highlighting its regional demand in Europe and Asia .
1,5-Hexadiene
  • Reactivity : Forms via elimination reactions (e.g., dehydration of alcohols) but is less thermodynamically stable than conjugated dienes like this compound .
2,4-Hexadiene
  • Synthesis : Major product of hex-4-en-2-ol dehydration, favored by Saytzeff’s rule due to higher stability from hyperconjugation .
  • Stereochemistry : Exhibits cis/trans isomerism; NMR studies show distinct shifts for cis (δ 0.1 ppm downfield) vs. trans configurations .

Substituted Dienes

2-Methyl-2,4-Hexadiene
  • Thermal Stability : Higher NHOC (Net Heat of Combustion) discrepancies (0.50–0.70×10⁴ KJ/mol) in machine learning models due to steric hindrance from the methyl group .
3-Ethyl-2-methyl-1,3-hexadiene (CAS 61142-36-7)
  • Electronic Effects : Substitution alters HOMO-LUMO gaps, impacting reactivity in cycloaddition reactions compared to unsubstituted this compound .

Physicochemical and Spectroscopic Properties

Thermodynamic Data

Compound Cp,gas (J/mol·K) NHOC (×10⁴ KJ/mol) Source
This compound N/A 0.50–0.70 (discrepant) SVM model
1,3-Hexadiene 172.56–230.98 0.65 (predicted) Joback
2-Methyl-2,3-hexadiene 172.56–230.98 N/A Cheméo

Spectroscopic Features

  • This compound : Vibrational spectroscopy reveals characteristic C=C stretching at 1600–1650 cm⁻¹, with quantum chemical calculations (DFT/B3LYP) confirming a planar geometry .
  • 1,3-Hexadiene: Displays split IR peaks due to non-conjugated double bonds, contrasting with the symmetric modes of this compound .

Research Insights and Challenges

  • Machine Learning : Discrepancies in this compound’s NHOC values highlight challenges in training datasets, yet SVM models remain robust for predictive purposes .
  • Stereochemical Analysis : NMR and DFT studies differentiate isomers (e.g., cis-2,4-hexadiene vs. trans) but require high-resolution techniques due to subtle spectral shifts .

Q & A

Q. How can researchers differentiate 2,3-Hexadiene from its structural isomers using spectroscopic methods?

To distinguish this compound from isomers like 1,4-Hexadiene or 2,4-Hexadiene, employ UV-Vis spectroscopy to analyze conjugation effects (e.g., 1,3-hexadiene absorbs at longer wavelengths due to extended conjugation compared to non-conjugated isomers) . Additionally, infrared (IR) spectroscopy can identify characteristic C=C stretching vibrations (~1650–1600 cm⁻¹) and allylic C-H bending modes. For geometric isomers (e.g., cis vs. trans), NMR spectroscopy is critical: coupling constants (J-values) and chemical shifts in ¹H and ¹³C NMR provide distinct signatures for double-bond positioning .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

this compound poses risks of acute toxicity (oral, dermal), respiratory irritation, and flammability. Key protocols include:

  • Use local exhaust ventilation and chemical-resistant gloves (nitrile or neoprene) to avoid skin contact .
  • Store in ventilated, fireproof containers away from oxidizers and ignition sources .
  • For spills, employ non-sparking tools to collect material into sealed containers, avoiding environmental release .
  • Equip labs with Class B fire extinguishers and self-contained breathing apparatus for emergencies .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key optimization parameters?

Common methods include:

  • Dehydrohalogenation of vicinal dihalides : Use strong bases (e.g., KOH/ethanol) under controlled temperatures (60–80°C) to minimize side reactions like polymerization .
  • Wittig-type reactions : Optimize stoichiometry of alkenylphosphonium salts and aldehydes, with strict anhydrous conditions to enhance yield .
  • Catalytic dehydrogenation of alkanes : Employ transition-metal catalysts (e.g., Pd/C) at elevated temperatures (150–200°C), monitoring H₂ gas evolution to prevent over-pressurization .

Advanced Research Questions

Q. How do solvent effects influence the conformational stability of this compound in computational modeling studies?

Solvent polarity and polarizability significantly impact this compound’s electronic structure. In polar solvents (e.g., water), dielectric screening reduces electron density at the double bonds, stabilizing s-cis conformers. Conversely, non-polar solvents (e.g., hexane) favor s-trans conformers due to minimized steric interactions. Use implicit solvent models (e.g., PCM or SMD) in DFT calculations to quantify solvation energies and predict dominant conformers .

Q. What methodological considerations are critical when applying DFT/B3LYP and M06-2X functionals to analyze the electronic structure of this compound?

  • Basis set selection : Opt for 6-311++G(d,p) to balance accuracy and computational cost for geometry optimization and vibrational analysis .
  • Functional suitability : B3LYP excels in ground-state geometries, while M06-2X better captures dispersion forces in van der Waals complexes. Validate results with experimental vibrational spectra (e.g., IR/Raman) to assess functional accuracy .
  • Charge transfer analysis : Use Natural Bond Orbital (NBO) or Mulliken population analysis to quantify hyperconjugation effects in the allylic system .

Q. What strategies can be implemented to minimize decomposition risks when using this compound as a reactive intermediate in kinetic studies?

  • Temperature control : Maintain reactions below 0°C to suppress thermal degradation pathways .
  • Inert atmosphere : Use Schlenk lines or gloveboxes with N₂/Ar to prevent oxidation .
  • Stabilization additives : Introduce radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl₂) to stabilize the diene during storage .
  • Real-time monitoring : Employ in-situ FTIR or GC-MS to detect early decomposition byproducts .

Q. How can vibrational circular dichroism (VCD) be utilized to determine the absolute configuration of chiral derivatives of this compound?

For chiral analogs (e.g., 5,5-dimethyl-2,3-Hexadiene), synthesize enantiopure samples and compare experimental VCD spectra with DFT-predicted spectra (B3LYP/6-31G*). Focus on the C=C stretching and allylic C-H deformation regions (1200–1600 cm⁻¹), where VCD signals exhibit mirror-image patterns for enantiomers. Calibrate calculations using Boltzmann weighting for conformer populations .

Methodological Notes

  • Data presentation : Use tables to compare computational vs. experimental vibrational frequencies (e.g., B3LYP vs. observed IR peaks) .
  • Literature synthesis : Cite foundational studies (e.g., Jayaprakash et al., 2011) for spectroscopic benchmarks and computational protocols .
  • Ethical compliance : Adhere to ICMJE standards for chemical documentation, including purity, storage, and hazard disclosures in publications .

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